N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group, a dihydroxypyrimidinyl group, and a sulfanylacetamide linkage
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c13-6-1-2-8(7(14)3-6)15-11(20)5-21-12-16-9(18)4-10(19)17-12/h1-4H,5H2,(H,15,20)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCFPPDUQYJZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, undergoes a series of reactions to introduce the necessary functional groups.
Pyrimidinyl Group Introduction: The intermediate is then reacted with a pyrimidine derivative under specific conditions to form the dihydroxypyrimidinyl group.
Sulfanylacetamide Linkage Formation: Finally, the compound is treated with a thiol and an acetamide derivative to form the sulfanylacetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-mercaptoacetamide: Similar structure but lacks the pyrimidinyl group.
2,4-Dichlorophenyl-2-thioacetamide: Similar structure but lacks the hydroxyl groups on the pyrimidinyl ring.
Uniqueness
N-(2,4-DICHLOROPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the dichlorophenyl and dihydroxypyrimidinyl groups, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
